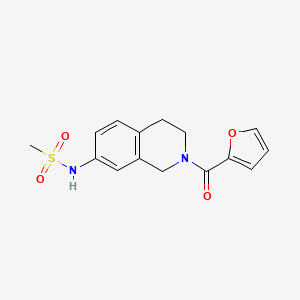
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is C24H24N2O4S with a molecular weight of approximately 436.5 g/mol. Its structure includes a furan-2-carbonyl group linked to a tetrahydroisoquinoline moiety and a methanesulfonamide group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O4S |
| Molecular Weight | 436.5 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
| Density | N/A |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The furan ring and tetrahydroisoquinoline moiety can engage in π-π stacking interactions and hydrogen bonding with the active sites of enzymes. This leads to inhibition or modulation of their activity.
- Solubility and Binding Affinity : The methanesulfonamide group enhances the compound's solubility and binding affinity, which is crucial for its pharmacological effects.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that compounds related to this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential therapeutic applications in infectious diseases.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits potent activity against specific cancer cell lines. For instance, it has been shown to reduce viability in glioma cells through multiple mechanisms including cell cycle arrest and induction of necroptosis .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has highlighted the importance of the furan and isoquinoline moieties in enhancing biological activity. Modifications to these groups can significantly affect potency and selectivity against various biological targets .
- Preclinical Evaluations : Preclinical studies involving animal models have indicated that this compound could be a promising candidate for further development as an anticancer agent due to its low cytotoxicity towards normal cells compared to tumor cells .
Propiedades
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22(19,20)16-13-5-4-11-6-7-17(10-12(11)9-13)15(18)14-3-2-8-21-14/h2-5,8-9,16H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUMFWLCVNKZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














